
1-(5-Bromopyridin-2-yl)cyclobutanol
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Overview
Description
1-(5-Bromopyridin-2-yl)cyclobutanol is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1-(5-Bromopyridin-2-yl)cyclobutanol has been investigated for its potential therapeutic properties, particularly in the development of novel drugs targeting various diseases:
- Anticancer Activity: Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can induce apoptosis in breast cancer models, suggesting a potential pathway for therapeutic intervention .
- Antimicrobial Properties: Preliminary studies have highlighted its efficacy against a range of pathogens, making it a candidate for developing new antibiotics. In vitro tests have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Reagent in Organic Reactions: The compound can act as a reagent in various organic transformations, facilitating the formation of carbon-carbon bonds and other functional groups.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Development: Its structural characteristics allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in industrial applications .
Case Studies
Several studies have documented the applications and effects of this compound:
Properties
CAS No. |
1319256-44-4 |
---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-3-8(11-6-7)9(12)4-1-5-9/h2-3,6,12H,1,4-5H2 |
InChI Key |
NKRWMOIPMARRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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